molecular formula C12H19N3O4S B3175444 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 956961-11-8

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No. B3175444
CAS RN: 956961-11-8
M. Wt: 301.36 g/mol
InChI Key: CAWIBQKNCMGPNV-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative with the IUPAC name 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid . It has a molecular weight of 301.37 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also includes a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Drug Metabolism and Inhibition of Cytochrome P450 Isoforms

The importance of understanding drug-drug interactions (DDIs) has led to extensive research on potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms. The selectivity of inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism. Compounds with a similar structure to "1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid" have been reviewed for their potency and selectivity as chemical inhibitors, highlighting their potential application in predicting DDIs during drug development (Khojasteh et al., 2011).

Environmental Persistence and Bioaccumulation of Perfluorinated Acids

Research on perfluorinated acids (PFCAs) and sulfonates (PFASs) has raised concerns about their bioaccumulation potential and environmental persistence. Studies comparing the chemical structure and behavior of PFASs with that of compounds containing sulfonamide groups, similar to the subject compound, provide insights into the environmental fate of these persistent pollutants. The bioaccumulation potential of PFCAs with shorter carbon chains has been found to be significantly lower than legacy persistent lipophilic compounds, offering a perspective on the environmental impact of structurally related compounds (Conder et al., 2008).

Heterocyclic Chemistry and Synthesis of Heterocycles

The reactivity and application of compounds like "this compound" in the synthesis of heterocyclic compounds have been explored. Such compounds serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, demonstrating the versatility and significance of this chemical class in drug development and synthetic chemistry (Gomaa & Ali, 2020).

Pharmacology and Anticancer Agents

Sulfonamide inhibitors, a category to which "this compound" could potentially belong, have been extensively reviewed for their application as synthetic bacteriostatic antibiotics and their use in treating bacterial infections. Furthermore, these compounds have shown potential as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease, highlighting their importance in medicinal chemistry and pharmacology (Gulcin & Taslimi, 2018).

properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-3-15-9(2)11(7-13-15)20(18,19)14-6-4-5-10(8-14)12(16)17/h7,10H,3-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWIBQKNCMGPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801144706
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956961-11-8
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956961-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801144706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
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1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

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